4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both an ethoxymethylidene group and a pyridinyl moiety, makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with 2-aminopyridine to form an intermediate, which is then cyclized under acidic conditions to yield the desired tetrahydroisoquinoline structure
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridinyl moiety, converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups at the pyridinyl nitrogen.
Scientific Research Applications
4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a biological response. The ethoxymethylidene group may play a role in the compound’s reactivity, while the pyridinyl moiety can interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
- 4-(Methoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 4-(Ethoxymethylidene)-2-(quinolin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Comparison: Compared to similar compounds, 4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to the presence of both the ethoxymethylidene and pyridinyl groups
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3 |
InChI Key |
SUYADTDUIGINHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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